

## cross-study comparison of Trabedersen clinical trial outcomes

Author: BenchChem Technical Support Team. Date: December 2025



# Trabedersen Clinical Trial Outcomes: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the clinical trial outcomes for **Trabedersen** (AP 12009), an antisense oligonucleotide targeting transforming growth factorbeta 2 (TGF- $\beta$ 2). **Trabedersen** has been investigated in several cancer indications, primarily high-grade glioma, pancreatic cancer, and malignant melanoma. This document summarizes the available quantitative data, details the experimental protocols of key clinical trials, and visually represents the underlying biological pathways and study designs.

### **Executive Summary**

**Trabedersen** demonstrated mixed efficacy signals in clinical trials. In a Phase IIb study for recurrent high-grade glioma (AP 12009-G004), the low-dose **Trabedersen** arm showed a trend towards improved survival in anaplastic astrocytoma patients compared to standard chemotherapy. However, the overall trial did not meet its primary endpoint. In a Phase I/II trial (P001) for advanced solid tumors, **Trabedersen** showed some encouraging survival results in second-line pancreatic cancer and malignant melanoma. The development of **Trabedersen** for anaplastic astrocytoma has been discontinued. The rights to **Trabedersen** were transferred from Isarna Therapeutics to Autotelic Inc.



## Mechanism of Action: Targeting the TGF-β2 Pathway

**Trabedersen** is a synthetic antisense oligodeoxynucleotide designed to specifically bind to the messenger RNA (mRNA) of TGF- $\beta$ 2, a cytokine often overexpressed in various cancers. This binding action inhibits the translation of TGF- $\beta$ 2 mRNA into protein, thereby reducing the levels of TGF- $\beta$ 2. In the tumor microenvironment, TGF- $\beta$ 2 plays a crucial role in promoting tumor growth, metastasis, angiogenesis, and suppressing the host's anti-tumor immune response. By inhibiting TGF- $\beta$ 2, **Trabedersen** aims to counteract these effects.





Click to download full resolution via product page

TGF-β2 Signaling Pathway and **Trabedersen**'s Mechanism of Action.



## Clinical Trial Data Comparison High-Grade Glioma: The AP 12009-G004 Study

This Phase IIb, open-label, randomized, active-controlled study evaluated the efficacy and safety of two doses of **Trabedersen** (10  $\mu$ M and 80  $\mu$ M) administered intratumorally via convection-enhanced delivery, compared with standard chemotherapy (Temozolomide or PCV) in patients with recurrent or refractory anaplastic astrocytoma (AA) or glioblastoma multiforme (GBM).

Efficacy Outcomes in Anaplastic Astrocytoma (AA) Subgroup

| Outcome Measure                | 10 μM Trabedersen              | 80 µM Trabedersen | Standard<br>Chemotherapy |
|--------------------------------|--------------------------------|-------------------|--------------------------|
| Median Overall<br>Survival     | 39.1 months                    | 35.2 months       | 21.7 months              |
| 2-Year Survival Rate           | Trend for superiority (p=0.10) | -                 | -                        |
| 14-Month Tumor<br>Control Rate | Significant benefit (p=0.0032) | -                 | -                        |

Safety Profile: Related or Possibly Drug-Related Adverse Events

| Adverse Event<br>Frequency | 10 μM Trabedersen | 80 μM Trabedersen | Standard<br>Chemotherapy |
|----------------------------|-------------------|-------------------|--------------------------|
| Frequency                  | 27%               | 43%               | 64%                      |

#### **Advanced Solid Tumors: The P001 Study**

This Phase I/II, open-label, multicenter, dose-escalation study evaluated the safety, tolerability, and efficacy of intravenously administered **Trabedersen** in patients with advanced pancreatic adenocarcinoma, malignant melanoma, and colorectal cancer who had failed standard therapies.



#### **Efficacy Outcomes**

| Indication              | Treatment Line | Median Overall Survival |
|-------------------------|----------------|-------------------------|
| Pancreatic Cancer (n=9) | 2nd-line (140  |                         |

 To cite this document: BenchChem. [cross-study comparison of Trabedersen clinical trial outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361751#cross-study-comparison-of-trabedersenclinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com